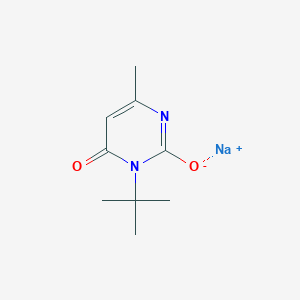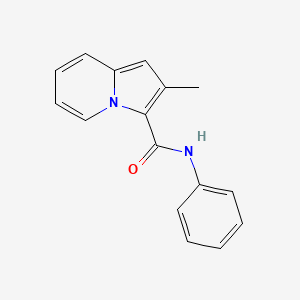
2-methyl-N-phenylindolizine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-phenylindolizine-3-carboxamide is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features, which include a fused bicyclic system containing nitrogen. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
It is suggested that it may have a similar target as carboxin, which targets the succinate dehydrogenase [ubiquinone] flavoprotein subunit in mitochondria . This protein plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
It is known that indole derivatives can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This suggests that 2-methyl-N-phenylindolizine-3-carboxamide might interact with its target protein in a similar way, leading to changes in the protein’s function.
生化分析
Biochemical Properties
2-methyl-N-phenylindolizine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to form hydrogen bonds with a variety of enzymes, which can inhibit their activity. For instance, it interacts with enzymes such as HIV-1 protease and renin, inhibiting their function and thus affecting viral replication and blood pressure regulation, respectively . Additionally, this compound has been found to bind with high affinity to multiple receptors, enhancing its potential as a therapeutic agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the insulin signaling pathway, enhancing insulin sensitivity in muscle cells . This modulation of insulin signaling can lead to improved glucose uptake and metabolism, which is beneficial in conditions such as diabetes. Furthermore, this compound has been shown to alter gene expression profiles, particularly those involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits the activity of HIV-1 protease by forming hydrogen bonds with the enzyme’s active site, preventing viral replication . Additionally, this compound activates the insulin signaling pathway by enhancing the phosphorylation of key proteins such as AKT and mTOR, which are involved in glucose uptake and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, with sustained effects on cellular function and metabolism . It is essential to monitor the compound’s stability and degradation products to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose metabolism without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms can influence the compound’s efficacy and specificity in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylindolizine-3-carboxamide typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable reagents.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indolizine derivative with an appropriate amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
2-methyl-N-phenylindolizine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
科学研究应用
2-methyl-N-phenylindolizine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
Indole-3-carboxamide: Shares a similar indole core but lacks the fused bicyclic system of indolizine.
2-methylindole: Contains a methyl group but lacks the carboxamide functionality.
N-phenylindole: Contains a phenyl group but lacks the carboxamide functionality.
Uniqueness
2-methyl-N-phenylindolizine-3-carboxamide is unique due to its combination of a fused bicyclic indolizine core, a methyl group, and a carboxamide functionality. This unique structure contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
2-methyl-N-phenylindolizine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJIKURNZNMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,6aR)-5-(3-chloropyridin-2-yl)-3-[3-(4-methoxyphenyl)propyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5180029.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)
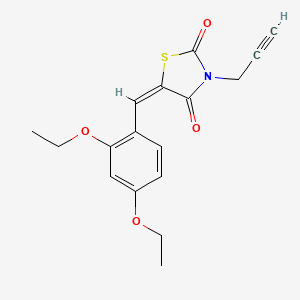
![2-methoxy-5-[(4-methylpyridin-2-yl)sulfamoyl]-N-propylbenzamide](/img/structure/B5180061.png)
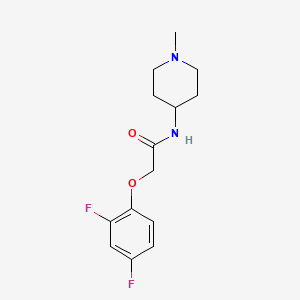
![N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5180068.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
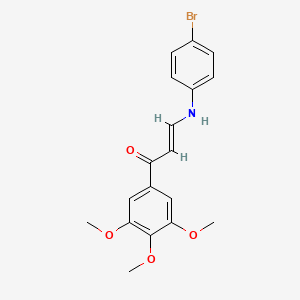
![2-METHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B5180103.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5180104.png)
![(5E)-5-({3-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5180111.png)
